Positional Methyl Substitution Determines p38 MAP Kinase Inhibitory Potency
The imidazo[4,5-b]pyridin-2-one scaffold with methyl substitution at the 4-position serves as the foundation for potent p38 MAP kinase inhibitors. Class-level SAR studies demonstrate that methylation pattern is a critical determinant of inhibitory activity against p38α MAP kinase [1]. The unsubstituted 4-methyl-1H-imidazo[4,5-b]pyridin-2-one core represents the baseline scaffold from which optimized clinical candidates were derived via hybrid linking strategies with p-methylbenzamide fragments [2].
| Evidence Dimension | p38 MAP kinase inhibition potency |
|---|---|
| Target Compound Data | Core scaffold for p38 inhibitor development |
| Comparator Or Baseline | Imidazo[4,5-b]pyridin-2-one derivatives with alternative substitution patterns |
| Quantified Difference | Positional substitution alters potency profile (class-level observation) |
| Conditions | Structure-based design and enzymatic assays |
Why This Matters
The 4-methyl substitution pattern defines a distinct SAR trajectory that cannot be replicated by 5-methyl or 6-methyl regioisomers, making this specific compound essential for reproducing published p38 inhibitor synthesis routes.
- [1] Kaieda A, et al. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. 2019. View Source
- [2] Kaieda A, et al. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridine-2-one based p38 MAP Kinase Inhibitors by scaffold hopping: compound 1. PDB ID: 6M95. 2018. View Source
